

Introduction: The Strategic Value of Halogenated Heterocycles

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Compound of Interest

Compound Name: 2,3-Dibromobenzofuran

Cat. No.: B3192647

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In the landscape of modern medicinal chemistry, the benzofuran scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic introduction of halogen atoms, particularly bromine, onto this privileged structure provides medicinal chemists with versatile synthetic handles for late-stage functionalization and the exploration of chemical space. **2,3-Dibromobenzofuran**, a key heterocyclic intermediate, exemplifies this principle. Its di-brominated structure at the 2 and 3 positions of the furan ring offers a platform for selective and differential functionalization, enabling the synthesis of complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of **2,3-Dibromobenzofuran**, from its fundamental properties to its strategic application in the synthesis of novel therapeutic agents.

Physicochemical and Structural Properties

2,3-Dibromobenzofuran is a solid at room temperature, and its core characteristics are summarized below.[3] These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Source
CAS Number	64150-61-4	[3][4]
Molecular Formula	C ₈ H ₄ Br ₂ O	[3]
Molecular Weight	275.92 g/mol	[3]
Appearance	Solid	[3]
Purity	≥99% (Typical)	[3]
Boiling Point	297.6 ± 20.0 °C (Predicted)	[3]
Density	1.989 ± 0.06 g/cm ³ (Predicted)	[3]
Storage	2-8°C, under an inert atmosphere	[3][5]

Synthesis and Mechanistic Considerations

While numerous methods exist for the synthesis of the benzofuran core, a specific, detailed protocol for the direct synthesis of **2,3-Dibromobenzofuran** is not extensively documented in readily available literature.[6][7] However, a plausible and efficient synthetic route can be devised based on established methodologies for benzofuran synthesis, followed by a bromination step. A common strategy involves the electrophilic cyclization of an appropriate precursor.

One logical approach involves the bromination of a pre-formed benzofuran. This strategy is often preferred due to the potential for side reactions when introducing bromine prior to the cyclization.

Proposed Synthetic Workflow

The following workflow outlines a logical, multi-step synthesis of **2,3-Dibromobenzofuran** from commercially available starting materials. The causality behind each step is explained to provide a deeper understanding of the process.

Caption: Proposed two-stage synthesis of **2,3-Dibromobenzofuran**.

Experimental Causality:

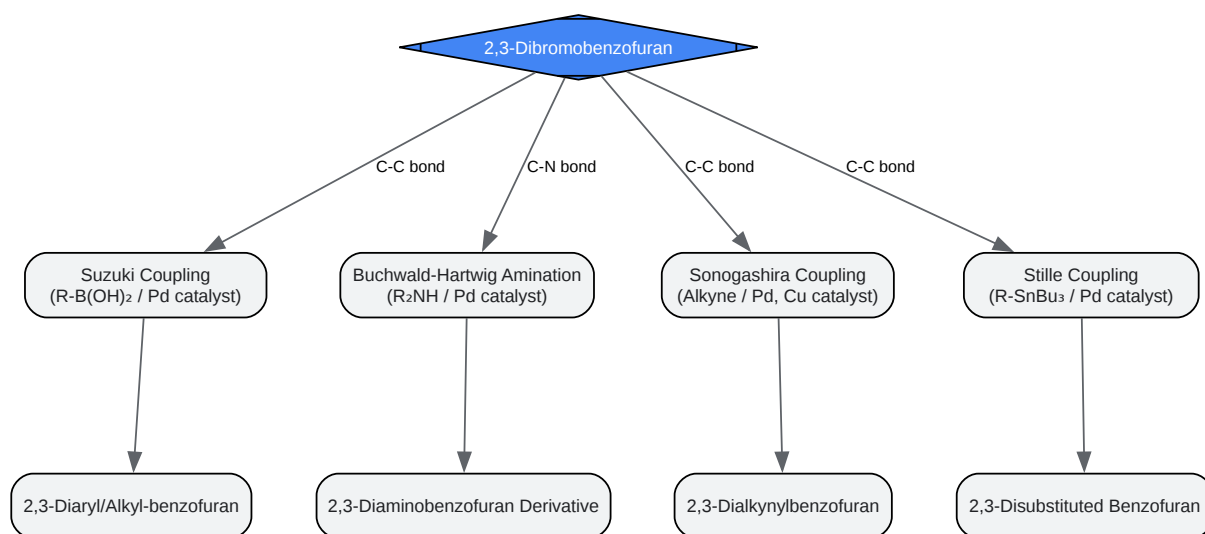
- **Benzofuran Formation:** The synthesis begins with the construction of the benzofuran core. A Sonogashira coupling between an o-halophenol (like 2-iodophenol) and a terminal alkyne is a robust method.^[6] This is followed by an electrophile-mediated cyclization. The choice of a copper or palladium catalyst is crucial for the efficiency of these steps. The reaction proceeds via the formation of an o-alkynylphenol intermediate which then undergoes a 5-exo-dig cyclization.
- **Dibromination:** The formed benzofuran is an electron-rich heterocycle, making it susceptible to electrophilic substitution.^[8] The reaction with a brominating agent like elemental bromine (Br_2) or N-bromosuccinimide (NBS) is expected to proceed readily. The reaction likely proceeds via a stepwise electrophilic addition-elimination mechanism, with the initial attack at the electron-rich 2- or 3-position, followed by a second bromination. Controlling the stoichiometry of the brominating agent is key to achieving the desired dibrominated product.

Reactivity and Strategic Applications in Synthesis

The true value of **2,3-Dibromobenzofuran** for drug development professionals lies in its potential for selective functionalization. The two bromine atoms can be addressed sequentially or simultaneously, often leveraging modern cross-coupling methodologies. This allows for the creation of diverse libraries of compounds from a single, advanced intermediate.

Key Transformation Pathways

The C-Br bonds at the 2- and 3-positions can be converted into new C-C, C-N, and C-O bonds, which are fundamental for building molecular complexity.



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Caption: Key cross-coupling reactions of **2,3-Dibromobenzofuran**.

These transition-metal-catalyzed reactions provide reliable and versatile methods for elaborating the benzofuran core. The differential reactivity of the 2- and 3-positions can potentially be exploited by carefully selecting catalysts and reaction conditions to achieve selective mono-functionalization, further enhancing the synthetic utility of this intermediate.

Role in Drug Discovery and Development

The benzofuran and 2,3-dihydrobenzofuran scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.^[9] Derivatives have shown promise as:

- **Anticancer Agents:** Many benzofuran-containing compounds exhibit potent antiproliferative activity against various cancer cell lines.^{[1][2]}
- **Antimicrobial Agents:** The rise of antimicrobial resistance has spurred the search for new classes of antibiotics, and benzofuran derivatives have emerged as a promising area of

research.[10]

- **Enzyme Inhibitors:** The 2,3-dihydrobenzofuran structure has been used as a platform to design inhibitors for enzymes like microsomal prostaglandin E2 synthase (mPGES)-1, a target in inflammation and cancer.[9]
- **Cannabinoid Receptor Agonists:** Certain 2,3-dihydrobenzofuran derivatives have been developed as potent and selective cannabinoid receptor 2 (CB₂) agonists for the potential treatment of neuropathic pain.[11]

2,3-Dibromobenzofuran serves as a critical starting material to access novel analogs of these bioactive compounds. By using the cross-coupling strategies outlined above, researchers can rapidly generate libraries of 2,3-disubstituted benzofurans for high-throughput screening, accelerating the drug discovery process.

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety protocols must be strictly followed when handling **2,3-Dibromobenzofuran**. While specific toxicity data for this compound is not readily available, information from related compounds such as 2,3-benzofuran and other brominated heterocycles provides a basis for safe handling procedures.[5][12]

Personal Protective Equipment (PPE):

- **Eye Protection:** Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12]
- **Hand Protection:** Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
- **Skin and Body Protection:** Wear a lab coat and, if handling larger quantities, disposable protective clothing (e.g., Tyvek).[5]
- **Respiratory Protection:** Use in a well-ventilated area, preferably a chemical fume hood. If there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[12]

Handling and Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13]
Recommended storage is at 2-8°C.[3]
- Keep away from heat, sparks, and open flames.[12][13]
- Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.
- Avoid contact with skin, eyes, and clothing.[13] Avoid ingestion and inhalation.[12][13]

Spill and Disposal Procedures:

- In case of a small spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5]
- For larger spills, evacuate the area and prevent entry.[5]
- Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2,3-Dibromobenzofuran is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable intermediate for the synthesis of novel benzofuran derivatives. For researchers and scientists in drug development, understanding the synthesis, reactivity, and safe handling of this compound is paramount to leveraging its full potential in the quest for new and more effective therapeutics. The ability to systematically and selectively modify the 2- and 3-positions of the benzofuran core provides a powerful platform for structure-activity relationship (SAR) studies and the optimization of lead compounds.

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